Ethyl 4-chloro-6-(trifluoromethyl)nicotinate is an organic compound containing a pyridine ring core substituted with chlorine, a trifluoromethyl group, and an ethyl carboxylate group. It serves as a key intermediate in the synthesis of various biologically active compounds, particularly insecticides. [, ] While its direct applications are limited to its role as a building block, its derivatives exhibit promising insecticidal properties.
The compound is identified by the Chemical Abstracts Service number 1196146-35-6. It has been noted for its relevance in biochemical reactions, particularly in enzyme modulation and as an intermediate in the synthesis of other complex molecules, such as flurtamone . Ethyl 4-chloro-6-(trifluoromethyl)nicotinate is part of a broader class of nicotinic acid derivatives, which are known for their diverse biological activities.
The synthesis of ethyl 4-chloro-6-(trifluoromethyl)nicotinate can be achieved through several methods, primarily involving the reaction of starting materials such as nicotinic acid derivatives and chloroacetyl chloride or similar reagents. Notable synthesis routes include:
Ethyl 4-chloro-6-(trifluoromethyl)nicotinate features a complex molecular structure characterized by:
O=C(OCC)C1=CN=C(C(F)(F)F)C=C1Cl
, which provides insight into its connectivity and functional group orientation .Ethyl 4-chloro-6-(trifluoromethyl)nicotinate participates in various chemical reactions typical for pyridine derivatives, including:
These reactions are influenced by factors such as solvent choice, temperature, and concentration, which can affect yield and selectivity.
The mechanism of action for ethyl 4-chloro-6-(trifluoromethyl)nicotinate primarily involves its interaction with biological targets at the molecular level:
The physical and chemical properties of ethyl 4-chloro-6-(trifluoromethyl)nicotinate are crucial for understanding its behavior in different environments:
Ethyl 4-chloro-6-(trifluoromethyl)nicotinate has several scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: